molecular formula C6H9N3O B2577198 5-(2-Methylcyclopropyl)-1,3,4-oxadiazol-2-amine CAS No. 1016723-62-8

5-(2-Methylcyclopropyl)-1,3,4-oxadiazol-2-amine

Cat. No. B2577198
CAS RN: 1016723-62-8
M. Wt: 139.158
InChI Key: KSMMJYSFGBCAHE-UHFFFAOYSA-N
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Description

5-(2-Methylcyclopropyl)-1,3,4-oxadiazol-2-amine, also known as 5-MCO-OA, is an organic compound which belongs to the class of oxadiazoles. This compound has been studied extensively due to its wide range of applications in various scientific fields. It has been used in the synthesis of various biomolecules, in the production of a variety of drugs, and as a catalyst in organic synthesis. Additionally, 5-MCO-OA has been found to have a variety of biochemical and physiological effects which have been studied in detail.

Scientific Research Applications

Synthetic Methods and Reactivity

Research has delved into the reactivity and synthetic pathways involving 1,3,4-oxadiazol-2-amine derivatives, highlighting their potential in the formation of complex heterocyclic compounds. In particular, the interaction of 1,3,4-oxadiazoles with various reactants to yield thiazoles and subsequent methylated products has been explored. This study reveals the intricate pathways and structural comparisons within this chemical class, underscoring the versatility of 1,3,4-oxadiazoles in organic synthesis (Paepke et al., 2009).

Derivatives Synthesis and Characterization

Synthesis of 5-aryl-1,3,4-oxadiazol-2-amine derivatives has been a focal point of research, illustrating the compound's role as a precursor in the formation of novel heterocyclic compounds. Such studies involve detailed synthesis routes, yielding compounds like 6-(4-chlorophenyl)-3-methyl-[1,2,4] triazolo [3,4,b][1,3,4] oxadiazole, and provide insights into the structural and analytical characterizations of these derivatives (Abbas et al., 2017).

Innovative Synthesis Approaches

The development of novel and efficient methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been a key area of research. Innovations such as the Ugi-4CR/aza-Wittig sequence have introduced alternative pathways, enriching the synthetic toolbox for 1,3,4-oxadiazole derivatives and broadening the scope of potential applications in various scientific fields (Ramazani & Rezaei, 2010).

properties

IUPAC Name

5-(2-methylcyclopropyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-2-4(3)5-8-9-6(7)10-5/h3-4H,2H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMMJYSFGBCAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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